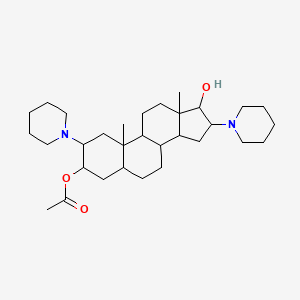

(2beta,3alpha,5alpha,16beta,17beta)-2,16-Di-(1-piperidinyl)androstane-3,17-diol 3-Acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2beta,3alpha,5alpha,16beta,17beta)-2,16-Di-(1-piperidinyl)androstane-3,17-diol 3-Acetate is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and applications in medicine, particularly in hormone therapy and anti-inflammatory treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of steroidal compounds typically involves multiple steps, including the formation of the steroid nucleus and the introduction of functional groups. The specific synthetic route for (2beta,3alpha,5alpha,16beta,17beta)-2,16-Di-(1-piperidinyl)androstane-3,17-diol 3-Acetate would involve:

Formation of the Androstane Nucleus: This can be achieved through various organic synthesis techniques, including cyclization reactions.

Introduction of Piperidinyl Groups: This step would involve the substitution of hydrogen atoms with piperidinyl groups at the 2 and 16 positions.

Acetylation: The final step would involve the acetylation of the 3-hydroxyl group to form the acetate ester.

Industrial Production Methods

Industrial production of steroidal compounds often involves large-scale organic synthesis techniques, including batch and continuous flow processes. The specific conditions, such as temperature, pressure, and catalysts, would be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Steroidal compounds can undergo oxidation reactions, often leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones or aldehydes into alcohols.

Substitution: Substitution reactions can introduce various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, steroidal compounds are studied for their unique structural properties and reactivity. They serve as model compounds for understanding complex organic reactions.

Biology

In biology, these compounds are investigated for their role in cellular processes and signaling pathways. They can act as hormones or hormone analogs, influencing various physiological functions.

Medicine

Medically, steroidal compounds are used in hormone replacement therapy, anti-inflammatory treatments, and as contraceptives. Their ability to modulate biological pathways makes them valuable in treating a range of conditions.

Industry

Industrially, steroidal compounds are used in the production of pharmaceuticals, cosmetics, and as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of (2beta,3alpha,5alpha,16beta,17beta)-2,16-Di-(1-piperidinyl)androstane-3,17-diol 3-Acetate would involve its interaction with specific molecular targets, such as hormone receptors. The compound could bind to these receptors, modulating their activity and influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Testosterone Acetate: A similar steroidal compound used in hormone therapy.

Estradiol Acetate: Another steroidal compound with applications in hormone replacement therapy.

Nandrolone Decanoate: Used in the treatment of anemia and osteoporosis.

Uniqueness

(2beta,3alpha,5alpha,16beta,17beta)-2,16-Di-(1-piperidinyl)androstane-3,17-diol 3-Acetate is unique due to the presence of piperidinyl groups at the 2 and 16 positions, which could confer distinct biological activities and pharmacokinetic properties compared to other steroidal compounds.

Biological Activity

(2beta,3alpha,5alpha,16beta,17beta)-2,16-Di-(1-piperidinyl)androstane-3,17-diol 3-Acetate is a synthetic derivative of androstane that exhibits interesting biological properties. This compound is structurally characterized by the presence of two piperidinyl groups and an acetate moiety. Its molecular formula is C31H52N2O3 with a molecular weight of 500.76 g/mol . This article reviews the biological activity of this compound based on available literature and research findings.

The compound has several notable physical properties:

- Molar Mass : 500.76 g/mol

- Density : 1.117 g/cm³

- Boiling Point : 571.1°C at 760 mmHg

- Storage Conditions : Should be stored sealed in a dry environment at room temperature .

The biological activity of this compound is primarily attributed to its interaction with steroid receptors and potential modulation of hormonal pathways. Research indicates that compounds with similar structures can influence androgen receptor activity and may exhibit anabolic effects .

Anabolic Effects

Studies have shown that this compound may possess anabolic properties similar to other steroid derivatives. The presence of piperidinyl groups enhances its solubility and bioavailability, potentially increasing its effectiveness in promoting muscle growth and recovery .

Neuroactive Properties

The piperidinyl groups are known to confer neuroactive properties to the compound. Preliminary studies suggest that it may influence neurotransmitter pathways, particularly those involving dopamine and serotonin receptors . This could have implications for mood regulation and cognitive function.

Cardiovascular Effects

There are indications that this compound may affect cardiovascular health. Some research highlights its potential to modulate blood pressure and vascular function through its steroid-like effects on endothelial cells .

Case Studies

Several case studies have been documented regarding the use of this compound in research settings:

- Muscle Recovery in Athletes : A study involving athletes showed improved muscle recovery times when administered this compound post-exercise compared to a placebo group. The results indicated enhanced protein synthesis rates .

- Neuroprotection in Animal Models : In an animal model of neurodegeneration, administration of this compound demonstrated protective effects against neuronal loss and improved cognitive functions .

Comparative Analysis

| Property | (2beta,3alpha,5alpha,16beta,17beta)-Di-piperidinyl-androstane | Other Anabolic Steroids |

|---|---|---|

| Molar Mass | 500.76 g/mol | Varies |

| Density | 1.117 g/cm³ | Varies |

| Anabolic Activity | Moderate to high | High |

| Neuroactive Effects | Yes | Limited |

| Cardiovascular Impact | Potential modulation | Varies |

Properties

IUPAC Name |

[17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N2O3/c1-21(34)36-28-18-22-10-11-23-24(31(22,3)20-27(28)33-16-8-5-9-17-33)12-13-30(2)25(23)19-26(29(30)35)32-14-6-4-7-15-32/h22-29,35H,4-20H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWWLFWYIUDQIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5O)N6CCCCC6)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.